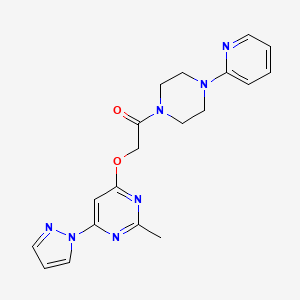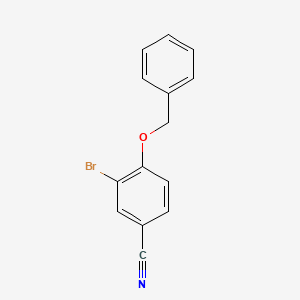
N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoropyrimidine is a fluorinated building block . It has an empirical formula of C4H2ClFN2 and a molecular weight of 132.52 .
Synthesis Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For example, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis
The SMILES string of 2-Chloro-5-fluoropyrimidine is Fc1cnc(Cl)nc1 . The InChI is 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H and the InChI key is AGYUQBNABXVWMS-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It can also be used to synthesize 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, a potent inhibitor of the JAK2 kinase .Physical And Chemical Properties Analysis
2-Chloro-5-fluoropyrimidine has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Scientific Research Applications
Radioligand Imaging
- Application : Used in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, as part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, including DPA-714, are designed with a fluorine atom, allowing labeling with fluorine-18 and in vivo imaging using positron emission tomography (Dollé et al., 2008).
Thrombin Inhibition
- Application : Acts as potent thrombin inhibitors. 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents show high affinity for thrombin, important for cardiovascular research (Lee et al., 2007).
Anti-Cancer Activity
- Application : Exhibits anti-lung cancer activity. Compounds derived from fluoro-substituted benzo[b]pyran, which undergo various chemical reactions, have been tested against human cancer cell lines, showing significant anticancer activity (Hammam et al., 2005).
Metabolic Stability and Inhibitory Activity
- Application : Utilized in studying structure-activity relationships of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), focusing on improving metabolic stability and inhibitory activity (Stec et al., 2011).
Anticonvulsant Agents
- Application : Investigated for its potential as an anticonvulsant agent. S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their anticonvulsant properties (Severina et al., 2020).
PET Imaging of Neurodegenerative Disorders
- Application : Synthesized for PET imaging of neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted compounds were created for high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), relevant in the context of neurodegenerative diseases (Fookes et al., 2008).
Thermal Stability and Fluorescence of Polyimides
- Application : Relevant in the study of thermal stability and fluorescence of new polyimides. Research focuses on the effect of protonation on fluorescence, with applications in material science and engineering (Wang et al., 2008).
Antimicrobial Activity
- Application : Evaluated for antimicrobial activity. Novel thienopyrimidine linked rhodanine derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains (Kerru et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4OS/c17-11-3-4-13(12(18)9-11)20-15(23)10-24-16-19-6-5-14(21-16)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPDXKGCQXPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

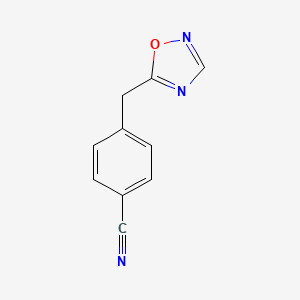
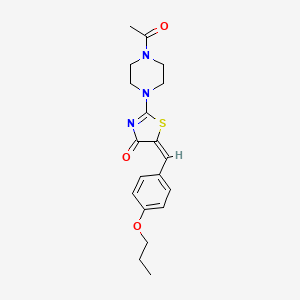
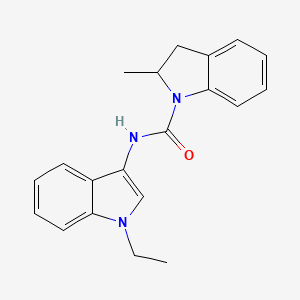


![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
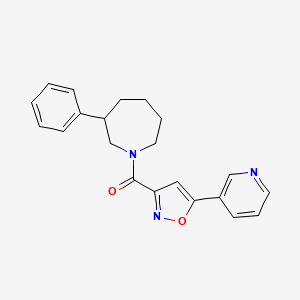
![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)
![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)
